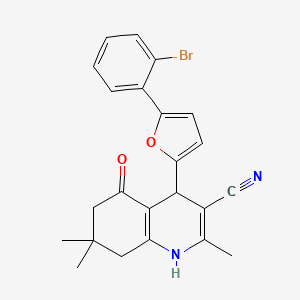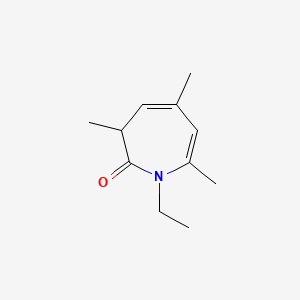
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to lower surface tension, making it effective in applications such as detergents, disinfectants, and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide typically involves the reaction of a tertiary amine with an alkyl halide. The process can be summarized as follows:
Starting Materials: Tertiary amine (e.g., trimethylamine) and an alkyl halide (e.g., octyl bromide).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol, under reflux conditions.
Procedure: The tertiary amine is added to the alkyl halide in the presence of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction. The mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration, followed by washing with a suitable solvent (e.g., ethanol) and drying under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with reactions typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation and reduction can yield various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets the lipid components of the membrane, causing increased permeability and eventual rupture.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-1-dodecanaminium bromide: Another quaternary ammonium compound with similar surfactant properties.
N,N,N-Trimethyl-1-tetradecanaminium bromide: Known for its use in detergents and disinfectants.
Cetyltrimethylammonium bromide: Widely used in molecular biology for DNA extraction and as a surfactant in various applications.
Uniqueness
N,N,N-Trimethyl-1-(octyloxy)-1-oxo-2-decanaminium bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as solubility and effectiveness in disrupting cell membranes. Its specific structure allows for targeted applications in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
27587-44-6 |
|---|---|
Molekularformel |
C21H44BrNO2 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
trimethyl-(1-octoxy-1-oxodecan-2-yl)azanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-6-8-10-12-14-16-18-20(22(3,4)5)21(23)24-19-17-15-13-11-9-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GREYMBNQUCSPAR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C(=O)OCCCCCCCC)[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11939152.png)


![N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11939163.png)
![2-[(E)-2-phenylethenyl]-4-[(Z)-2-phenylethenyl]pyridine](/img/structure/B11939171.png)


![(2R)-1-[(2R)-2-[[(2R)-3-carboxy-2-[[(2R)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B11939188.png)






